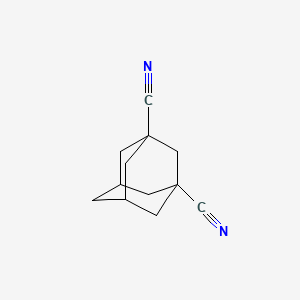

Adamantane-1,3-dicarbonitrile

Description

Significance of Adamantane (B196018) Scaffolds in Organic and Materials Chemistry

The incorporation of the adamantane cage into molecular structures imparts a range of desirable properties. Its bulky, cage-like structure enhances thermal stability and mechanical strength in polymers. rsc.orgacs.org The defined geometry of the adamantane core allows for precise spatial arrangement of functional groups, making it an ideal scaffold for creating well-defined molecular architectures. biosynth.com In materials science, adamantane-based polymers are explored for applications requiring high-performance characteristics, such as advanced coatings and optical materials. rsc.org The lipophilic nature of the adamantane cage also makes it a valuable component in medicinal chemistry and drug delivery systems. nih.gov

The table below summarizes some key properties imparted by the adamantane scaffold to various materials.

| Property | Description | Relevant Applications |

| Rigidity | The inflexible cage structure provides a predictable and stable molecular framework. | Polymer chemistry, Supramolecular assembly |

| Thermal Stability | The diamondoid structure contributes to high decomposition temperatures. | High-performance polymers, Lubricants |

| Mechanical Strength | Incorporation of the bulky adamantane unit can enhance the durability of materials. | Polymer composites, Advanced coatings |

| Lipophilicity | The hydrocarbon cage is highly soluble in nonpolar solvents and can interact with lipid bilayers. | Drug delivery, Medicinal chemistry |

| 3D Architecture | Offers a well-defined tetrahedral geometry for precise functionalization. | Catalysis, Host-guest chemistry |

Rationale for Investigating Adamantane-1,3-dicarbonitrile as a Bifunctional Building Block

This compound (C₁₂H₁₄N₂) is of particular interest due to the presence of two nitrile functional groups at the bridgehead positions of the adamantane core. sigmaaldrich.com This bifunctionality allows it to act as a versatile precursor for a variety of other functional groups and as a monomer in polymerization reactions. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, opening pathways to a diverse range of 1,3-disubstituted adamantane derivatives. researchgate.netasianpubs.org

The rigid separation of the two reactive sites, dictated by the adamantane cage, ensures that the resulting molecules or polymer chains have a well-defined and predictable structure. This is a significant advantage over more flexible bifunctional monomers where the distance and orientation between functional groups can be variable.

Overview of Key Research Domains Pertaining to this compound

The unique combination of a rigid scaffold and reactive nitrile groups makes this compound a valuable tool in several key areas of chemical research:

Polymer Chemistry: The dinitrile can potentially be used as a monomer in polymerization reactions, such as acyclic diene metathesis (ADMET) polymerization, after conversion of the nitrile groups to other suitable functionalities. semanticscholar.org The incorporation of the adamantane unit into the polymer backbone is known to enhance thermal stability and influence the crystallinity and mechanical properties of the resulting materials. acs.org For instance, polyimides containing adamantane units exhibit high glass transition temperatures and excellent optical transparency. rsc.org

Supramolecular Chemistry: The adamantane core is a well-known guest molecule in host-guest chemistry, forming stable inclusion complexes with cyclodextrins and other macrocyclic hosts. nih.gov While research on this compound itself in this context is emerging, its derivatives, such as adamantane-1,3-dicarboxylic acid, have been used to construct supramolecular networks and coordination polymers. rsc.org The defined geometry of the dinitrile makes it an attractive building block for creating predictable and stable supramolecular assemblies.

Precursor for Functional Molecules: this compound serves as a valuable starting material for the synthesis of other bifunctional adamantane derivatives. For example, the reduction of the nitrile groups leads to the formation of adamantane-1,3-diamine (B81992), a useful monomer and building block in its own right. asianpubs.orgnih.gov Similarly, hydrolysis of the dinitrile yields adamantane-1,3-dicarboxylic acid, another important precursor for polymers and supramolecular structures. asianpubs.org

Structure

3D Structure

Properties

IUPAC Name |

adamantane-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQLLMXNIOWBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456884 | |

| Record name | Adamantane-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62472-38-2 | |

| Record name | Adamantane-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Adamantane 1,3 Dicarbonitrile

Synthetic Routes to Adamantane-1,3-dicarboxylic Acid as a Core Intermediate

Adamantane-1,3-dicarboxylic acid is a rigid, diamondoid molecule featuring two carboxylic acid groups at the bridgehead positions. Its synthesis is a critical first stage, with several established methodologies available.

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids from alcohols or alkenes using carbon monoxide under strong acid catalysis. wikipedia.org A variation of this reaction, which uses formic acid as the source of carbon monoxide, allows for the reaction to proceed at or near room temperature and pressure. wikipedia.org This protocol has been effectively applied to adamantane (B196018) scaffolds.

One prominent route involves the direct carboxylation of 1-adamantane carboxylic acid using Koch-Haaf conditions to introduce a second carboxyl group at the opposing bridgehead position. jlu.edu.cn The reaction is typically performed in a strong acid medium, such as concentrated sulfuric acid, with the controlled addition of formic acid. jlu.edu.cn The yield of this reaction is sensitive to parameters like temperature and the rate of formic acid addition. jlu.edu.cn For instance, studies have optimized conditions for the synthesis of 1,3-adamantane dicarboxylic acid from 1-adamantane carboxylic acid, investigating the impact of reaction temperature and the rate of formic acid addition on the final product yield. jlu.edu.cn

Another application of the Koch-Haaf reaction starts from 1,3-adamantanediol (B44800). google.com In this procedure, the diol is treated with concentrated sulfuric acid and formic acid to yield 1,3-adamantane dicarboxylic acid. google.com A similar approach is used for the carboxylation of 3-hydroxy-1-adamantanecarboxylic acid, which is converted to the dicarboxylic acid under the action of concentrated sulfuric acid and formic acid. google.com

Table 1: Example of Koch-Haaf Reaction Parameter Influence on Yield This table is illustrative, based on findings that reaction parameters are optimized to improve yield.

| Starting Material | Reagents | Parameter Varied | Observation | Reference |

|---|---|---|---|---|

| 1-Adamantane Carboxylic Acid | HCOOH, H₂SO₄ | Temperature | Yield is optimized at specific temperatures (e.g., 0 °C). | jlu.edu.cn |

| 1-Adamantane Carboxylic Acid | HCOOH, H₂SO₄ | HCOOH Addition Rate | A controlled, slower addition rate can improve the overall yield. | jlu.edu.cn |

| 1,3-Adamantanediol | HCOOH, H₂SO₄ | Reaction Time | Yields reported over 60% after recrystallization. | google.com |

Direct oxidation provides an alternative pathway to functionalize the adamantane core. A one-pot synthesis method has been developed to produce 1,3-adamantane dicarboxylic acid from 1-adamantane carboxylic acid using a potent oxidizing mixture of nitric acid and sulfuric acid. chemicalbook.comasianpubs.org In this system, sulfuric acid acts not only as a solvent but also enhances the oxidizing capability of nitric acid. chemicalbook.com

A more stepwise oxidative approach involves the initial oxidation of adamantanecarboxylic acid with concentrated nitric and sulfuric acids to produce an intermediate, 3-hydroxy-1-adamantanecarboxylic acid. google.com This hydroxylated derivative is then subjected to a subsequent carboxylation reaction, as described in the Koch-Haaf protocol, to furnish the final 1,3-adamantane dicarboxylic acid. google.com The oxidation of the adamantane molecule typically occurs at the more reactive tertiary C-H bonds, which facilitates the formation of 1,3-disubstituted products. cuni.cz

A multi-step synthesis beginning with the adamantane cage itself can also produce the target dicarboxylic acid. This process starts with the halogenation of adamantane, for example, bromination in the presence of an iron catalyst, to synthesize 1,3-dibromoadamantane (B19736). google.com

The resulting 1,3-dihaloadamantane is then subjected to hydrolysis to yield 1,3-adamantanediol. google.comacs.org Various conditions have been employed for this step, including the use of silver sulfate (B86663) in an acetone/water mixture for the hydrolysis of 1,3-dibromoadamantane. google.com For the hydrolysis of 1,3-dichloroadamantane (B103686), a solution of triethylamine (B128534) and water has been shown to be effective, offering a potentially safer alternative to systems using pyridine (B92270) or acetone. acs.org Once the 1,3-adamantanediol is obtained, it is converted to 1,3-adamantane dicarboxylic acid via carboxylation, typically using the Koch-Haaf reaction. google.com

Table 2: Summary of Synthetic Pathways to Adamantane-1,3-dicarboxylic Acid

| Method | Starting Material | Key Steps/Reagents | Intermediate(s) | Reference |

|---|---|---|---|---|

| Koch-Haaf Carboxylation | 1-Adamantane Carboxylic Acid | Formic Acid, Sulfuric Acid | None (Direct) | jlu.edu.cn |

| Oxidation & Carboxylation | Adamantanecarboxylic Acid | 1. Nitric Acid, Sulfuric Acid 2. Formic Acid, Sulfuric Acid | 3-Hydroxy-1-adamantanecarboxylic acid | google.com |

| Halogenation & Hydrolysis | Adamantane | 1. Bromine, Fe 2. Hydrolysis (e.g., Ag₂SO₄) 3. Carboxylation (Koch-Haaf) | 1,3-Dibromoadamantane, 1,3-Adamantanediol | google.com |

Conversion Pathways to Adamantane-1,3-dicarbonitrile

With a reliable supply of the dicarboxylic acid precursor, the final conversion to this compound can be achieved through several established chemical transformations.

The most conventional route for converting a carboxylic acid to a nitrile is a two-step process involving amidation followed by dehydration. Research has demonstrated that 1,3-adamantane dicarboxylic acid readily undergoes amidation to form the corresponding diamide (B1670390), adamantane-1,3-dicarboxamide (B1582562). asianpubs.orgresearchgate.net

Following the formation of the diamide, a dehydration reaction is performed to convert the two amide functional groups into nitrile groups. This step typically employs strong dehydrating agents. While specific conditions for the dehydration of adamantane-1,3-dicarboxamide are not detailed in the provided results, standard reagents for this type of transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or tosyl chloride (TsCl) in pyridine. Furthermore, reports point to the existence of facile one-pot methods for the direct conversion of carboxylic acids to nitriles, which could streamline this synthesis. lookchem.com

Alternative strategies that bypass the dicarboxylic acid intermediate are also chemically plausible. One such method is the direct nucleophilic substitution on a 1,3-dihaloadamantane scaffold. Analogous reactions, such as the synthesis of dinitriles from 1,3-dibromopropane (B121459) using sodium or potassium cyanide, are well-established. atamanchemicals.com This suggests that 1,3-dibromoadamantane or 1,3-dichloroadamantane could potentially be converted directly to this compound by reaction with a cyanide salt (e.g., NaCN or KCN) in a suitable polar aprotic solvent.

Another potential route is the Ritter reaction. In its classic form, the Ritter reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid. researchgate.net It is conceivable that 1,3-adamantanediol, a stable precursor, could react with a cyanide source (such as hydrogen cyanide or trimethylsilyl (B98337) cyanide) under acidic conditions to generate this compound, likely proceeding through a diamide intermediate. researchgate.net

Construction of the Adamantane Framework with 1,3-Dinitrile Functionality

The formation of the adamantane core with specific functionalities at the 1 and 3 positions can be achieved through elegant intramolecular reactions of suitably designed precursors. These methods are advantageous as they establish the rigid tricyclic system and the desired substitution pattern simultaneously or in a tandem sequence.

One of the most effective strategies for constructing the adamantane skeleton involves the intramolecular cyclization of bicyclo[3.3.1]nonane derivatives. mdpi.com This approach benefits from the pre-organized spatial arrangement of the bicyclic system, which facilitates the formation of the final C-C bond required to close the adamantane cage.

A powerful method for introducing nitrogen-based functional groups during this cyclization is the Ritter reaction. wikipedia.org In this reaction, a carbocation is generated in the presence of a nitrile, which acts as a nucleophile. The resulting nitrilium ion is then hydrolyzed by water to yield an N-alkyl amide. wikipedia.org For the synthesis of this compound, a bicyclic precursor capable of forming stable carbocations at the prospective bridgehead positions is required.

A plausible pathway involves the acid-catalyzed cyclization of a bicyclo[3.3.1]nonane-3,7-diene or a related diol. In the presence of a strong acid (e.g., sulfuric acid), protonation of the double bonds or hydroxyl groups leads to the formation of a carbocation. A transannular cyclization then occurs, generating a stable tertiary adamantyl cation. ucla.edu If this process is performed in a nitrile solvent such as acetonitrile, the cation is trapped, forming an N-substituted acetamide. By using a precursor that can form cations at both the 3 and 7 positions of the bicyclic system, a 1,3-bis-acetamide adamantane can be synthesized. researchgate.net This intermediate would then undergo a final dehydration step to yield the target this compound.

A key precursor for this type of transformation is 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. ucla.edu Treatment of this compound with a strong acid promotes the cyclization of the two exocyclic methylene (B1212753) groups to form the adamantane core. The resulting adamantyl cation can be trapped by a variety of nucleophiles, including nitriles in a Ritter-type reaction, to afford a 7-amido-adamantanone derivative. ucla.edu A similar strategy starting from a precursor without the ketone, such as a bicyclo[3.3.1]nonane-3,7-diene, could theoretically lead to the 1,3-bis-amide.

| Precursor Type | Reagents & Conditions | Intermediate Product | Ref |

| Bicyclic Diolefin | H₂SO₄, Acetonitrile, H₂O | 1-Acetamido-adamantane derivative | mdpi.com |

| Bicyclic Diol | H₂SO₄, Acetonitrile | 1,3-Diacetylamino-adamantane | researchgate.net |

| 3,7-Dimethylene-bicyclo[3.3.1]nonan-9-one | Trifluoromethanesulfonic acid, Nitrile | 7-Amido-adamantan-2-one derivative | ucla.edu |

| 5-Bromo-2-oxaadamantane | H₂SO₄, Chloroacetonitrile, Acetic Acid | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | nih.gov |

This table presents data for analogous reactions that demonstrate the feasibility of the described synthetic strategy.

The exceptional thermodynamic stability of the adamantane cage makes it accessible through the rearrangement of less stable C₁₀H₁₆ isomers. ucla.edu The archetypal example is the Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene (B3024363) to adamantane. rsc.org This transformation proceeds through a complex series of carbocationic intermediates via multiple Wagner-Meerwein rearrangements, which involve 1,2-alkyl shifts. researchgate.net The reaction cascade continues until the strain-free and most stable diamondoid structure is formed.

This principle can be extended to the synthesis of substituted adamantanes, provided a suitably functionalized precursor is used. In theory, a polycyclic precursor bearing nitrile groups or their precursors could be rearranged under Lewis acid catalysis (e.g., AlCl₃, BF₃) to yield this compound. The success of such a reaction would depend on the stability of the functional groups under the harsh, strongly acidic conditions required for the rearrangement. Sila-adamantanes, for instance, have been successfully synthesized via Lewis acid-catalyzed Wagner-Meerwein type rearrangements of bicyclic precursors, highlighting the robustness of this method. nih.govacs.org

While the prompt mentions carbene-mediated rearrangements as a potential route, a review of the scientific literature indicates this is not a common or established method for the de novo synthesis of the adamantane cage. Carbene chemistry involving adamantane typically focuses on the functionalization of a pre-existing adamantane molecule or the study of reactions of adamantylidene carbene itself. researchgate.netresearchgate.net For example, N-heterocyclic carbenes have been used to mediate the self-assembly of adamantane derivatives on metal surfaces, a process that involves functionalizing the intact cage, not forming it. researchgate.net Therefore, the Wagner-Meerwein rearrangement remains the primary and most relevant rearrangement reaction for the synthesis of the adamantane framework.

| Rearrangement Type | Catalyst | Precursor Example | Product | Ref |

| Wagner-Meerwein | AlCl₃ | Tetrahydrodicyclopentadiene | Adamantane | rsc.org |

| Sila-Wagner-Meerwein | AlCl₃ | Bicycloheptasilane derivative | Sila-adamantane | acs.org |

| Sila-Wagner-Meerwein | Ph₃C[B(C₆F₅)₄] | Polycyclic germasilane | Germasila-adamantane | nih.gov |

This table summarizes typical conditions for adamantane synthesis via rearrangement reactions.

Reactivity and Reaction Mechanisms of Adamantane 1,3 Dicarbonitrile

Chemical Transformations of Nitrile Groups within the Adamantane (B196018) Cage

The nitrile groups of adamantane-1,3-dicarbonitrile are susceptible to a range of chemical transformations, including hydrolysis and reduction, which convert them into other valuable functional groups.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be performed under acidic or basic conditions. libretexts.org In the case of this compound, this reaction provides a direct route to adamantane-1,3-dicarboxylic acid. This dicarboxylic acid derivative is a significant compound in its own right, serving as a building block in the synthesis of polymers and metal-organic frameworks. The synthesis of adamantane-1,3-dicarboxylic acid can also be achieved through a one-pot method starting from 1-adamantanecarboxylic acid. chemicalbook.comasianpubs.org

Another crucial transformation of the nitrile groups is their reduction to primary amines. The reduction of nitriles using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is an effective method for synthesizing primary amines. libretexts.org This reaction, when applied to this compound, yields adamantane-1,3-diamine (B81992). This diamine is a key intermediate in the preparation of various biologically active molecules and polymers. nih.govasianpubs.org The synthesis of adamantane-1,3-diamine can also be accomplished from adamantane-1,3-dicarboxylic acid via amidation followed by Hofmann degradation. asianpubs.org

The following table summarizes the key chemical transformations of the nitrile groups in this compound:

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| This compound | Acid or Base, H₂O, Heat | Adamantane-1,3-dicarboxylic acid | libretexts.org |

| This compound | 1. LiAlH₄, Ether; 2. H₂O | Adamantane-1,3-diamine | libretexts.org |

| Adamantane-1,3-dicarboxylic acid | 1. SOCl₂; 2. NH₃; 3. Br₂, NaOH | Adamantane-1,3-diamine | asianpubs.org |

| 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄ | Adamantane-1,3-dicarboxylic acid | chemicalbook.comasianpubs.org |

Nucleophilic and Electrophilic Reactivity of this compound

The carbon atom of a nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. khanacademy.org Conversely, the nitrogen atom possesses a lone pair of electrons, which can exhibit nucleophilic character, although this is less common. The reactivity of this compound is thus characterized by both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity: While the nitrogen lone pair in a nitrile is generally a weak nucleophile, it can participate in reactions under specific conditions. For instance, nitriles can be protonated in the presence of strong acids, which enhances the electrophilicity of the carbon atom. libretexts.org

Electrophilic Reactivity: The electrophilic carbon of the nitrile group is the primary site for nucleophilic attack. This is exemplified by the hydrolysis and reduction reactions discussed previously, where water and hydride ions act as nucleophiles, respectively. libretexts.org Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the carbon-nitrogen triple bond of nitriles. nptel.ac.inpageplace.de The reaction of this compound with these reagents would be expected to yield, after hydrolysis of the intermediate imine, diketones or other difunctionalized adamantane derivatives. The use of organometallic reagents is crucial in the synthesis of various adamantane derivatives. nih.gov

The table below illustrates the expected products from the reaction of this compound with common nucleophiles:

| Nucleophile | Reagent(s) | Expected Product (after hydrolysis) |

| Hydroxide | NaOH, H₂O | Adamantane-1,3-dicarboxylate (B14756721) |

| Hydride | LiAlH₄ | Adamantane-1,3-diamine |

| Grignard Reagent | R-MgBr, then H₃O⁺ | 1,3-Diacyladamantane |

| Organolithium | R-Li, then H₃O⁺ | 1,3-Diacyladamantane |

Investigations into Intramolecular Cyclizations and Rearrangements

The rigid adamantane cage places the two nitrile groups in a fixed spatial relationship, which can facilitate intramolecular reactions. While specific studies on intramolecular cyclizations of this compound are not extensively reported, the general principles of such reactions are well-established. nih.govlibretexts.org For a cyclization to occur, a nucleophilic center would need to be generated at one position of the adamantane cage that could then attack the electrophilic carbon of one of the nitrile groups.

Rearrangements involving the adamantane cage itself are also a known phenomenon, particularly under cationic conditions. rsc.org For example, the adamantyl cation can undergo rearrangement. rsc.org While not directly involving the nitrile groups, such rearrangements could potentially be triggered by reactions at the nitrile functionalities that generate cationic intermediates on the adamantane framework.

Mechanistic Studies of Dinitrile Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.net Nitriles, and particularly isocyanides which can be derived from them, are valuable components in many MCRs, such as the Ugi and Passerini reactions. mdpi.comsemanticscholar.org

This compound, with its two reactive nitrile groups, presents an interesting substrate for MCRs. Its participation could lead to the synthesis of complex, cage-like molecules with diverse functionalities. For instance, the dinitrile could potentially react in a stepwise manner in an MCR, with each nitrile group participating in a separate reaction sequence, leading to highly functionalized adamantane derivatives. The rigid structure of the adamantane core would impart a unique three-dimensional architecture to the resulting products.

While specific mechanistic studies on the participation of this compound in MCRs are not widely available, the known reactivity of nitriles in these reactions suggests significant potential. researchgate.net The steric hindrance imposed by the adamantane cage would likely play a significant role in the stereochemical outcome of such reactions.

Theoretical and Computational Chemistry of Adamantane 1,3 Dicarbonitrile

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to elucidating the electronic environment and geometric parameters of adamantane-1,3-dicarbonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules the size of this compound. researchgate.netscispace.comwikipedia.org It is used to determine the molecule's ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. scispace.comwikipedia.org For this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

While specific DFT studies exclusively on this compound are not widely published, data from calculations on the parent adamantane (B196018) molecule provide a baseline for understanding the rigid cage structure. researchgate.net For instance, DFT calculations using the B3LYP functional and a 6-311++G** basis set have been shown to predict the C-C bond lengths and vibrational frequencies of adamantane with high accuracy when compared to experimental data. researchgate.net The introduction of two nitrile groups at the 1 and 3 bridgehead positions would be expected to induce minor changes in the cage geometry due to their electronic and steric influence. The primary geometric changes would involve the C-C bonds at the bridgehead carbons and the C-CN bond itself.

Table 1: Representative Predicted Ground State Properties of Adamantane (for comparison) Data extrapolated from studies on the parent adamantane molecule.

| Parameter | Calculated Value (B3LYP/6-311++G**) | Reference |

|---|---|---|

| C-C Bond Length (Secondary) | ~1.54 Å | researchgate.net |

| C-H Bond Length | ~1.10 Å | researchgate.net |

| C-C-C Bond Angle | ~109.5° | researchgate.net |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. routledge.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy than many DFT functionals, especially for describing electron correlation effects, though at a significantly greater computational expense. nih.gov

For a molecule like this compound, high-level ab initio calculations could be used to benchmark the results from more cost-effective DFT methods. ehu.eus They are particularly valuable for obtaining highly accurate energies and for studying systems where DFT might perform poorly, such as in the precise determination of intermolecular interaction energies. ehu.eus For instance, a comparison of DFT/B3LYP and MP2 models for adamantane shows that results for geometry and vibrational modes are generally consistent within a few percent, lending confidence to the DFT approach for this class of molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. numberanalytics.comnih.gov The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity; a small gap suggests high reactivity, while a large gap indicates high stability. numberanalytics.comresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the adamantane cage, while the LUMO would likely have significant contributions from the π* orbitals of the two nitrile groups. FMO analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Other reactivity descriptors derived from these orbital energies include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high polarizability. researchgate.net

These parameters are calculated from the HOMO and LUMO energies and provide quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Conceptual Reactivity Descriptors from FMO Analysis This table presents the formulas used to calculate reactivity descriptors.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | Indicates polarizability and reactivity. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability. wustl.edunih.gov For a rigid molecule like this compound, the adamantane cage itself has very limited conformational freedom. However, MD simulations are useful for studying the molecule's interactions with its environment, such as in a solvent or a crystal lattice. mdpi.commdpi.com

Simulations can reveal the stability of different conformations, particularly how the flexible nitrile groups might orient themselves and interact with neighboring molecules. biorxiv.org By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that describes the positions and velocities of particles over time. wustl.edu This allows for the analysis of time-averaged properties and the exploration of the molecule's potential energy surface in a dynamic context.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions by mapping out their potential energy landscapes. arxiv.orgrsc.orgnih.gov This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org By calculating the energies of these stationary points, a reaction profile can be constructed, revealing the activation energies (energy barriers) and reaction enthalpies. rice.edu

For this compound, computational modeling could be used to investigate potential synthetic routes or decomposition pathways. For example, the hydrolysis of the nitrile groups to form adamantane-1,3-dicarboxylic acid could be modeled to understand the reaction mechanism and predict the energy barriers involved. chemicalbook.comnih.gov Quantum chemical calculations are essential for accurately determining the energies of transition states, which are critical for predicting reaction rates. rsc.org

Prediction of Spectroscopic Parameters (e.g., vibrational modes for structural validation)

Theoretical calculations can predict various spectroscopic properties, which serve as a crucial link between computational models and experimental reality. The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is a common method for structural validation. researchgate.netnih.gov

After performing a geometry optimization using a method like DFT, a frequency calculation can be performed. The results yield a set of vibrational modes and their corresponding frequencies and intensities. researchgate.net By comparing the computed spectrum with an experimental one, researchers can confirm the structure of the synthesized compound. For this compound, specific vibrational modes would be associated with the C-N triple bond stretch, C-H stretches and bends, and various vibrations of the adamantane cage. researchgate.net Discrepancies between calculated and experimental frequencies are common due to factors like anharmonicity and solvent effects, but scaling factors are often applied to improve agreement. researchgate.netresearchgate.net

Table 3: Key Predicted Vibrational Modes for Adamantane Derivatives This table highlights the characteristic frequency regions for key functional groups.

| Vibrational Mode | Typical Frequency Range (cm-1) | Significance |

|---|---|---|

| C≡N Stretch | 2220 - 2260 | Characteristic signal for the nitrile group. |

| C-H Stretch (sp3) | 2850 - 3000 | Corresponds to the C-H bonds of the adamantane cage. researchgate.net |

| C-C-C Bending/Wagging | < 1050 | Represents the skeletal vibrations of the adamantane framework. researchgate.net |

Supramolecular Chemistry and Host Guest Interactions of Adamantane 1,3 Dicarbonitrile

Inclusion Complexation with Macrocyclic Hosts

There is no specific information available in the scientific literature regarding the inclusion complexation of adamantane-1,3-dicarbonitrile with macrocyclic hosts.

Similarly, the interaction between adamantane (B196018) derivatives and cucurbit[n]urils is a well-established area of supramolecular chemistry, often characterized by very high binding affinities. nih.govmdpi.comsemanticscholar.org However, a targeted search for studies involving this compound and cucurbituril (B1219460) hosts did not return any specific results. The electronic and steric effects of the nitrile groups at the 1 and 3 positions would be expected to modulate binding within the cucurbituril cavity, but no empirical data on this specific system has been published.

Principles of Supramolecular Recognition Mediated by this compound

A discussion on the principles of supramolecular recognition for this compound would be purely speculative. Key factors such as hydrophobic interactions from the adamantane cage and potential dipole-dipole or hydrogen bonding interactions involving the nitrile groups would theoretically govern its recognition behavior. However, without experimental or computational studies on this specific molecule, a scientifically accurate account cannot be provided.

Self-Assembly of this compound-Based Supramolecular Architectures

No studies have been published detailing the self-assembly of supramolecular architectures based specifically on this compound. Research exists on the self-assembly of other functionalized adamantanes, but these findings cannot be directly extrapolated to the 1,3-dicarbonitrile derivative. nih.gov

Quantitative Assessment of Host-Guest Binding Constants and Thermodynamics

Consistent with the lack of data in the previous sections, no published reports on the quantitative assessment of binding constants (K_a) or the thermodynamic parameters (ΔG, ΔH, ΔS) for the formation of host-guest complexes with this compound were found. Therefore, it is not possible to create data tables or provide detailed research findings on this topic.

Coordination Chemistry and Metal Organic Frameworks Featuring Adamantane 1,3 Dicarbonitrile

Adamantane-1,3-dicarboxylate (B14756721) as a Prototypical Ligand in Coordination Compounds

Adamantane-1,3-dicarboxylic acid (H₂ADC) and its conjugate base, adamantane-1,3-dicarboxylate (ADC²⁻), have been extensively utilized as versatile molecular components in the construction of coordination solids. ambeed.comresearchgate.net The inherent rigidity of the adamantane (B196018) backbone, combined with the defined angle between the two carboxylate groups, provides a predictable geometry for linking metal centers. researchgate.netCurrent time information in Bangalore, IN. This structural rigidity imparts significant thermal stability to the resulting coordination compounds. Current time information in Bangalore, IN. The carboxylate groups offer diverse coordination modes, including monodentate, chelating, and bridging, which facilitates the formation of a wide array of multidimensional structures. researchgate.net

Formation of Coordination Polymers and Extended Networks

The ADC²⁻ ligand has proven to be highly effective in generating coordination polymers with various dimensionalities, from one-dimensional (1D) chains to complex three-dimensional (3D) networks. ambeed.com In one instance, the reaction of ADC²⁻ with uranium(VI) cations resulted in the formation of 1D chains built from discrete uranium-carboxylate dimers. ambeed.com These chains are further linked by hydrogen bonds to create a 3D network. ambeed.com Similarly, coordination polymers of nickel(II) and manganese(II) with ADC²⁻ have been synthesized, forming 2D layered structures. For example, a nickel(II) complex with ADC²⁻ and an auxiliary N-donor ligand assembles into layers with a (4,4) grid topology. The combination of ADC²⁻ with other ligands and various metal ions like Cd²⁺, Zn²⁺, and Cu²⁺ has been shown to produce diverse 1D, 2D, and 3D structures through self-assembly processes.

Table 1: Examples of Coordination Polymers Featuring Adamantane-1,3-dicarboxylate

| Metal Ion | Auxiliary Ligand | Resulting Structure | Dimensionality | Reference(s) |

|---|---|---|---|---|

| Uranium(VI) | Aqua | Dimers linked into chains | 1D (extends to 3D via H-bonds) | ambeed.com |

| Nickel(II) | N-(pyridin-3-yl)isonicotinamide | (4,4) grid topology layers | 2D | |

| Manganese(II) | 4,4'-bis(imidazolyl)-biphenyl | Layered structure | 2D | |

| Cadmium(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine | Binodal (4,6)-connected net | 3D | |

| Erbium(III) | 1,10-phenanthroline | Binuclear complexes forming chains | 1D (extends to 2D via π-stacking) |

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) with Adamantane-Based Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Adamantane-based carboxylates are excellent candidates for MOF synthesis due to their rigidity and tetrahedral geometry when functionalized at all four bridgehead positions (e.g., adamantane-1,3,5,7-tetracarboxylate). However, di- and tri-substituted adamantanes are also employed to create frameworks with different, non-tetrahedral linking geometries.

Adamantane-1,3-dicarboxylate has been successfully incorporated into MOFs. For instance, a cadmium-based MOF, [Cd(ADC)(bpp)]n (where bpp is 1,3-bis(4-pyridyl)propane), exhibits a threefold interpenetrated 3D diamondoid network that contains helical chains. The synthesis of such materials is often achieved through solvothermal or hydrothermal methods, where the components are heated in a solvent. Characterization typically involves single-crystal X-ray diffraction to determine the precise 3D structure, alongside techniques like IR spectroscopy to confirm the coordination between the metal and the carboxylate groups.

Table 2: Examples of Metal-Organic Frameworks with Adamantane-based Linkers

| Linker | Metal Ion | MOF Formula | Structural Features | Reference(s) |

|---|---|---|---|---|

| Adamantane-1,3-dicarboxylic acid (H₂ADC) | Cadmium(II) | [Cd(ADC)(bpp)]n | Threefold interpenetrated 3D diamondoid network | |

| Adamantane-1,3-dicarboxylic acid (H₂ADC) | Silver(I) | [Ag₂(HADC)₂(bimh)] | 0D→2D interpenetrating structure | |

| Adamantane-1,3,5,7-tetracarboxylic acid | Zinc(II) | Not specified | Used as a linker to form robust, porous frameworks | |

| Adamantane-1,3,5,7-tetracarboxylic acid | Copper(II) | Not specified | Forms frameworks with paddle-wheel secondary building units | ambeed.com |

Coordination Modes of Nitrile Ligands in Transition Metal Complexes

Nitriles (R-C≡N) are versatile and widely used ligands in coordination chemistry. Their coordination to a metal center can be described by several models, but they most commonly act as terminal, end-on ligands.

σ-Donation and π-Back-Donation : The primary interaction is a σ-bond formed by the donation of the nitrogen lone pair electrons to a vacant metal orbital. This is often supplemented by a secondary π-interaction, where the metal can donate electron density back into the empty π* orbitals of the C≡N triple bond. This π-back-donation weakens the C≡N bond.

Monodentate (End-on) Coordination : This is the most prevalent mode, where the nitrile ligand binds to a single metal center through the nitrogen atom in a linear or near-linear M-N-C arrangement. Nitriles are often considered weakly coordinating ligands in this mode, making them labile and easily replaced by stronger ligands.

Bridging Coordination : Although less common, dinitrile ligands can bridge two metal centers, with each nitrile group coordinating to a different metal.

Side-on (η²) Coordination : In some cases, particularly with low-valent metals, nitriles can coordinate in a "side-on" fashion, where the π-system of the C≡N bond interacts with the metal center. This mode is often a transient intermediate in catalytic reactions involving nitriles.

Table 3: Common Coordination Modes of Nitrile Ligands

| Coordination Mode | Description | Bonding Characteristics | Prevalence | Reference(s) |

|---|---|---|---|---|

| End-on (Monodentate) | Binds to a single metal via the nitrogen lone pair (M-N≡C-R). | Primarily σ-donation; can have secondary π-back-donation. | Most Common | |

| Side-on (η²) | The C≡N triple bond π-system binds to the metal center. | Involves π-orbitals of the ligand; common for low-valent metals. | Less Common; often transient. | |

| Bridging | A dinitrile ligand links two separate metal centers. | Each nitrile group typically binds in an end-on fashion to a metal. | Common for dinitrile linkers. | N/A |

Design of Adamantane-1,3-dinitrile-Based Ligands for Metal Coordination

While the coordination chemistry of adamantane-1,3-dicarboxylate is well-established, its dinitrile analogue, adamantane-1,3-dicarbonitrile, remains largely unexplored in the literature, with no reported crystal structures of its coordination complexes found. However, the principles of ligand design allow for the prediction of its potential as a valuable building block in supramolecular chemistry.

The design of such a ligand is compelling for several reasons. The adamantane core provides a rigid, pre-organized scaffold that restricts conformational freedom, similar to its dicarboxylate counterpart. Current time information in Bangalore, IN. This rigidity is highly desirable for creating predictable and stable coordination assemblies. The 1,3-substitution pattern fixes the two nitrile groups at a specific angle, making this compound a well-defined ditopic linker. Based on the known behavior of nitrile groups, it would be expected to coordinate to metal ions in an "end-on" fashion, using its nitrogen lone pairs. The combination of this coordination mode with the rigid adamantane geometry makes it an ideal candidate for constructing extended networks or discrete molecular architectures with specific shapes and sizes, analogous to coordination polymers built from other linear dinitrile linkers.

Self-Assembly of Discrete Coordination Cages and Clusters

Coordination-driven self-assembly is a powerful strategy for constructing complex, hollow, three-dimensional structures known as coordination cages or clusters from simple building blocks. This process relies on the use of precisely designed ligands and metal ions with specific coordination geometries to guide the formation of a single, well-defined product.

The adamantane scaffold is an excellent component for this purpose. While much of the work on adamantane-based coordination polymers focuses on infinite networks, the same linkers can be used to form discrete, zero-dimensional structures. A simple example is the formation of discrete, centrosymmetric uranium-carboxylate dimers with adamantane-1,3-dicarboxylate, which act as secondary building units for larger chains. ambeed.com The principles of self-assembly suggest that by carefully selecting the metal precursor—for instance, a metal complex that provides 90° or 120° angles—and a rigid ditopic linker like adamantane-1,3-dicarboxylate or this compound, it is possible to direct the assembly towards closed, cage-like structures (e.g., M₂L₄ or M₃L₆ type cages). The rigidity and defined geometry of the adamantane linker would encode the necessary structural information to favor the formation of these discrete nanoscopic cages over polymeric materials.

Advanced Materials Applications Utilizing Adamantane 1,3 Dicarbonitrile

Polymeric Materials and Macromolecular Engineering

The incorporation of the adamantane (B196018) cage into polymer structures has been shown to impart a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and tailored solubility. wikipedia.orgacs.org These attributes stem from the rigid and bulky nature of the adamantane moiety, which can restrict chain mobility and influence intermolecular interactions. rsc.org

While specific studies detailing the use of adamantane-1,3-dicarbonitrile as a direct monomer in polymerization are not extensively documented in publicly available research, its bifunctional nature—possessing two nitrile groups at the 1 and 3 positions—suggests its potential as a monomer or comonomer in various polymerization reactions. The nitrile groups can potentially be hydrolyzed to carboxylic acids or reduced to amines, which are common functional groups for step-growth polymerization to form polyesters and polyamides, respectively.

Furthermore, adamantane-based monomers, in general, are utilized in polymer chemistry due to the high thermal and chemical stability conferred by their aliphatic, rigid, and bulky cage structures. acs.org For instance, adamantane-containing diamines have been successfully used to synthesize semi-alicyclic polyimides through a one-step solution polycondensation. rsc.org These polyimides exhibit high glass transition temperatures and excellent optical transparency. rsc.org

Precision polymers, characterized by a well-defined and periodically repeating sequence of monomers, are a frontier in materials science. The inclusion of adamantane units into the polymer backbone allows for "defect engineering," providing a method to customize material properties. nih.gov

Research on poly(1,3-adamantylene alkylene)s, synthesized via acyclic diene metathesis (ADMET) polycondensation, has demonstrated the ability to precisely locate bulky 1,3-adamantylene units along a polyethylene (B3416737) chain. acs.orgnih.gov This precise placement of the adamantane cage influences the polymer's crystallinity and thermal properties. nih.gov For example, increasing the methylene (B1212753) chain length between the adamantane units can transition the polymer from amorphous to semicrystalline. nih.gov

While direct synthesis of precision polymers using this compound is yet to be reported, its rigid 1,3-disubstituted structure makes it a candidate for creating polymers with a regular, ordered backbone, which could lead to materials with highly predictable and tunable properties.

| Polymer | Number of Methylene Groups | Melting Temperature (Tm) | Crystallinity | Decomposition Temperature (Td) |

|---|---|---|---|---|

| P-1,3-Ad-10 | 10 | Not observed | Amorphous | 452-456 °C |

| P-1,3-Ad-16 | 16 | 58 °C | Semicrystalline | 452-456 °C |

| P-1,3-Ad-18 | 18 | 62 °C | Semicrystalline | 452-456 °C |

| P-1,3-Ad-20 | 20 | 63 °C | Semicrystalline | 452-456 °C |

Bioabsorbable polymers are of great interest for biomedical applications such as drug delivery and tissue engineering. hacettepe.edu.tr The development of biodegradable polymers containing adamantane units is an emerging area of research. A study has reported the synthesis of a biodegradable polyketal, termed pADK, which incorporates adamantane groups into its backbone. rsc.orgresearchgate.net This polymer is designed to degrade into neutral, excretable compounds, making it suitable for in vivo applications. rsc.orgresearchgate.net

The inclusion of the adamantane moiety in such polymers can also facilitate host-guest interactions, for example with cyclodextrins, which can be exploited for drug delivery systems. mdpi.com While the direct use of this compound in bioabsorbable polymers has not been specifically detailed, the development of adamantane-containing biodegradable polymers opens avenues for future research into functionalized derivatives like the dicarbonitrile for creating novel biomaterials.

Functional Materials for Electronic and Sensor Applications

The rigid and well-defined structure of adamantane makes it a promising component for the development of functional materials for electronics and sensors. Its incorporation can lead to materials with enhanced thermal stability and specific electronic properties.

Adamantane derivatives are being explored for their potential in electronic applications due to their unique structural and electronic properties. researchgate.net For instance, adamantane-substituted naphthalenes have been investigated for the formation of crystalline solid solutions in organic electronics. desy.de The strong intermolecular interactions between the adamantane substituents can act as an "anchor" within the crystal lattice. desy.de

While there is a lack of specific research on the incorporation of this compound into electronic materials, its rigid structure and the presence of electron-withdrawing nitrile groups suggest it could be a valuable building block. The nitrile groups can influence the electronic properties of organic semiconductors, potentially leading to materials with tailored charge transport characteristics. A patent has disclosed adamantane derivatives for obtaining cured products with excellent electrical characteristics, such as long-term heat resistance and a low dielectric constant, for use in sealing agents for electronic circuits and optoelectronic members. wipo.int

The adamantane cage is also a valuable component in the design of biosensors, often utilized for its ability to form strong and specific host-guest complexes with cyclodextrins. This interaction can be used to immobilize biomolecules onto sensor surfaces.

Rational Design of High-Performance Materials via Adamantyl Integration

The rational design of high-performance materials often relies on the precise control of molecular architecture. The adamantane scaffold, with its well-defined geometry and rigidity, serves as an excellent building block for creating materials with tailored properties.

The incorporation of adamantane into organic semiconducting materials has been shown to enhance their performance. For example, the introduction of ethyladamantyl side groups in diketopyrrolopyrrole (DPP) derivatives can induce π–π stacking, which in turn amplifies charge transfer and leads to a significant increase in hole mobilities. rsc.org This demonstrates the potential of using adamantane derivatives to control the solid-state packing of organic molecules, a critical factor in the performance of electronic devices.

Furthermore, the adamantyl group's ability to influence the crystal growth of materials has been observed in the formation of one-dimensional CsPbBr3 perovskite nanorods. rsc.org In this case, the adamantyl ligand directs the anisotropic growth of the nanocrystals, leading to materials with unique photoluminescent properties. rsc.org This highlights the role of adamantane derivatives in controlling the morphology of nanomaterials, which is crucial for their application in optoelectronics.

The table below outlines key research findings on the impact of adamantyl integration on the properties of high-performance materials.

| Material Class | Adamantane Derivative Used | Key Research Finding | Impact on Material Performance |

| Organic Semiconductors | Ethyladamantyl-substituted diketopyrrolopyrrole (DPP) | Induces π–π stacking and enhances co-planarity of the conjugated cores. rsc.org | Tenfold enhancement of hole mobilities. rsc.org |

| Perovskite Nanocrystals | 1-Adamantanemethylamine (ADAm) ligand | Regulates the anisotropic growth of CsPbBr3 nanocrystals. rsc.org | Formation of one-dimensional nanorods with significant anisotropic photoluminescence. rsc.org |

| Drug Delivery Systems | General adamantane derivatives | Acts as a lipophilic anchor in liposomes and enhances stability. nih.gov | Improved pharmacokinetic properties and potential for targeted drug delivery. nih.gov |

While direct studies on this compound are not widely available, the established principles of adamantane chemistry strongly suggest that this compound could be a valuable component in the rational design of novel materials with enhanced thermal, mechanical, and electronic properties. The dinitrile functional groups offer versatile handles for further chemical modification, allowing for the integration of the rigid adamantane core into a wide array of polymeric and supramolecular architectures.

Derivatization and Functionalization Strategies of Adamantane 1,3 Dicarbonitrile

Site-Selective Functionalization of the Adamantane (B196018) Cage

The adamantane core, being a saturated hydrocarbon, is generally unreactive. However, the presence of tertiary hydrogens at the bridgehead positions and secondary hydrogens at the methylene (B1212753) bridges allows for selective functionalization under specific conditions. While direct functionalization of the adamantane-1,3-dicarbonitrile cage is challenging due to the deactivating effect of the electron-withdrawing nitrile groups, established methods for adamantane derivatization can be conceptually applied.

Radical-based reactions offer a viable route for introducing additional functional groups. nih.gov For instance, oxidative functionalization can introduce hydroxyl or halogen groups at the remaining bridgehead positions (C5 and C7). These newly introduced functionalities can then serve as handles for further modifications.

Table 1: Potential Site-Selective Functionalization Reactions of the Adamantane Cage

| Reaction Type | Reagents | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 5-Bromo-adamantane-1,3-dicarbonitrile |

| Hydroxylation | Ozone, UV light | 5-Hydroxy-adamantane-1,3-dicarbonitrile |

| Chlorination | Sulfuryl chloride, radical initiator | 5-Chloro-adamantane-1,3-dicarbonitrile |

It is important to note that the regioselectivity of these reactions can be influenced by steric hindrance and the electronic nature of the existing nitrile substituents.

Chemical Transformations of the Nitrile Groups for Diverse Functionalities

The nitrile groups of this compound are highly versatile and can be converted into a wide array of other functional groups. sigmaaldrich.comacs.org These transformations are key to diversifying the chemical space accessible from this scaffold.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. Partial hydrolysis can potentially afford the corresponding amides. This conversion is significant as it introduces functionalities capable of participating in amide bond formation, a cornerstone of medicinal chemistry. butlerov.com

Reduction: Reduction of the nitrile groups offers a direct route to primary amines. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH4) can effectively carry out this transformation. The resulting diaminoadamantane derivative is a valuable building block for synthesizing polyamides or for conjugation with other molecules.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can yield tetrazoles, which are important pharmacophores in drug discovery.

Table 2: Key Chemical Transformations of the Nitrile Groups

| Reaction Type | Reagents | Product Functional Group |

| Full Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H2O2, OH- | Amide (-CONH2) |

| Reduction | LiAlH4, then H2O | Primary Amine (-CH2NH2) |

| [3+2] Cycloaddition | Sodium azide (NaN3), NH4Cl | Tetrazole |

Conjugation of this compound with Biomolecules and Organic Scaffolds

The adamantane cage serves as a rigid, lipophilic scaffold that can be used to present functional groups in a well-defined three-dimensional orientation. researchgate.netresearchgate.net This property is particularly valuable for designing molecules that can interact with biological targets. Following the transformation of the nitrile groups into reactive functionalities such as carboxylic acids or amines, this compound derivatives can be conjugated to a variety of biomolecules and organic scaffolds.

For instance, the dicarboxylic acid derivative can be coupled with the N-terminus of peptides or with amino groups on other biomolecules using standard peptide coupling reagents. frontiersin.org Similarly, the diamino derivative can be acylated or reacted with activated carboxylic acids. These conjugation strategies allow for the creation of complex architectures where the adamantane unit can act as a molecular anchor or a rigid linker. mdpi.com

Development of Advanced N-Terminus Derivatization Strategies

The derivatization of the N-terminus of peptides and proteins is a crucial strategy for modifying their properties. nih.gov this compound-derived scaffolds, after conversion of the nitrile groups to carboxylic acids, can be utilized in N-terminus derivatization. The resulting dicarboxylic acid can be activated and reacted with the α-amino group of a peptide or protein.

This approach can be employed to:

Increase the lipophilicity of the peptide, potentially enhancing its cell permeability.

Introduce a rigid scaffold that can influence the peptide's conformation.

Create multivalent ligands by attaching two separate peptide chains to the adamantane core, which can lead to enhanced binding affinity through the chelate effect.

The development of such strategies opens up new avenues for creating novel peptide-based therapeutics and research tools.

Conclusion and Future Research Perspectives on Adamantane 1,3 Dicarbonitrile Chemistry

Current Achievements and Unaddressed Challenges in the Field

The chemistry of adamantane (B196018) derivatives is well-established, with numerous applications in pharmaceuticals and polymer science. wikipedia.orgchemicalbook.com However, specific research focused solely on adamantane-1,3-dicarbonitrile is limited. The primary achievement in this niche area is the availability of the compound as a reagent for the synthesis of other adamantane derivatives. biosynth.com Its synthesis is noted to be from coal tar or petroleum sources. biosynth.com A key reaction that has been documented is its interaction with ethylenediamine, indicating the potential for the nitrile groups to undergo further chemical transformations. biosynth.com

Despite the foundational knowledge of adamantane chemistry, several challenges remain in the context of this compound:

Limited Synthetic Routes: While the compound is commercially available, detailed and optimized synthetic methodologies for this compound are not widely published in readily accessible scientific literature. The development of efficient and scalable synthesis protocols is crucial for advancing its application.

Scarcity of Reactivity Data: Comprehensive studies on the reactivity of the nitrile groups in this compound are lacking. Understanding the steric hindrance imposed by the bulky adamantane cage on the reactivity of the nitrile functionalities is essential for predicting and controlling chemical reactions.

Undefined Application Spectrum: The potential applications of this compound and its derivatives are largely theoretical and inferred from the known uses of other adamantane compounds and dinitriles. There is a need for targeted research to explore and validate its utility in specific fields.

Emerging Research Directions and Interdisciplinary Opportunities

The bifunctional nature of this compound opens up several exciting avenues for future research, particularly at the intersection of different scientific disciplines.

Materials Science: The rigid adamantane core can serve as a robust, three-dimensional building block for the construction of novel polymers and coordination frameworks. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which are versatile monomers for polymerization. chemicalbook.com This could lead to the development of high-performance polymers with enhanced thermal stability and mechanical strength. Furthermore, the nitrile functionalities can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) with unique topologies and potential applications in gas storage and catalysis. The incorporation of the bulky adamantane unit could also influence the packing and electronic properties of organic semiconducting materials. rsc.org

Medicinal Chemistry: Adamantane derivatives have a proven track record in drug discovery, with applications as antiviral, antidiabetic, and neuroprotective agents. nih.govmdpi.com The lipophilic nature of the adamantane cage can enhance the bioavailability of drug molecules. nih.gov The dinitrile functionality of this compound can be a precursor to various heterocyclic systems or other functional groups of pharmacological interest. For instance, the nitrile groups could be converted to tetrazoles, which are common bioisosteres for carboxylic acids in drug design. This opens up possibilities for the design of novel therapeutic agents.

| Potential Research Area | Key Features of this compound | Potential Applications |

| Polymer Chemistry | Rigid adamantane core, bifunctional nitrile groups | High-performance polymers with enhanced thermal and mechanical stability. |

| Supramolecular Chemistry & MOFs | Defined geometry, coordinating nitrile groups | Novel porous materials for gas storage, separation, and catalysis. |

| Medicinal Chemistry | Lipophilic scaffold, versatile chemical handles | Synthesis of novel pharmacologically active compounds. |

| Organic Electronics | Bulky, insulating cage | Tuning of intermolecular interactions in organic semiconductors. |

Outlook for Novel Chemical Design and Applications of this compound

The future of this compound chemistry lies in the systematic exploration of its reactivity and the creative design of novel molecules based on its unique structure. The development of new synthetic methods to functionalize the nitrile groups in a controlled and selective manner will be a key enabler for unlocking its full potential.

Future applications could emerge in areas such as:

Specialty Polymers: The synthesis of polyamides, polyimides, or other condensation polymers from adamantane-1,3-dicarboxylic acid or 1,3-diaminoadamantane (derived from the dinitrile) could yield materials with exceptional properties for demanding applications in aerospace and electronics. chemicalbook.com

Molecular Scaffolding: The rigid and well-defined geometry of the this compound core makes it an ideal scaffold for the precise positioning of functional groups in space. This could be exploited in the design of host-guest systems, molecular sensors, and catalysts.

Pharmaceutical Intermediates: As a versatile building block, this compound can serve as a starting material for the synthesis of complex drug candidates, leveraging the known benefits of the adamantane moiety in drug design. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Adamantane-1,3-dicarbonitrile in laboratory settings?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of dust or vapors . In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store in a cool, dry place away from heat sources, as thermal decomposition may release toxic gases (e.g., hydrogen cyanide) .

Q. How can spectroscopic techniques be optimized to characterize this compound?

- Methodological Answer :

- FT-IR : Identify nitrile (C≡N) stretches near 2230 cm⁻¹ and adamantane skeletal vibrations at 700–800 cm⁻¹ .

- NMR : Use NMR to resolve the adamantane backbone (δ 30–40 ppm) and nitrile carbons (δ 110–120 ppm) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄N₂ at m/z 186.1157) .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Direct Cyanation : React 1,3-dibromoadamantane with CuCN in DMF at 150°C for 24 hours (yield: ~60%) .

- Knoevenagel Condensation : Use adamantane-1,3-dicarboxylic acid with malononitrile under acidic conditions .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate 8:2) to isolate pure product .

Advanced Research Questions

Q. How can this compound be integrated into photopolymerization systems to enhance efficiency?

- Methodological Answer :

- Photoinitiating Systems : Combine with iodonium salts (e.g., diphenyl iodonium hexafluorophosphate) to act as a photosensitizer. Irradiate with LED light (λ = 365–405 nm) to initiate cationic polymerization of epoxides .

- Kinetic Analysis : Monitor real-time conversion using FT-IR or photo-DSC to calculate polymerization rates and quantify radical scavenging effects .

- Composite Fabrication : Incorporate multi-walled carbon nanotubes (MWCNTs, 0.1–1 wt%) to improve mechanical properties; optimize dispersion via sonication .

Q. How should researchers resolve contradictions in reported thermodynamic properties of Adamantane derivatives?

- Methodological Answer :

- Data Validation : Cross-reference studies using standardized methods (e.g., DSC for melting points, static bomb calorimetry for ΔfH°) .

- Example Discrepancy : Melting points for adamantane derivatives vary by ±5°C due to impurities. Replicate measurements using ultra-pure samples (>99.9%) and inert atmospheres .

- Computational Validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify outliers .

Q. What strategies mitigate decomposition of this compound under high-temperature conditions?

- Methodological Answer :

- Stability Testing : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere to determine decomposition onset temperatures (typically >200°C) .

- Additive Stabilization : Introduce radical inhibitors (e.g., BHT at 0.1 wt%) to suppress thermal degradation pathways .

- In Situ Monitoring : Use GC-MS to identify decomposition byproducts (e.g., HCN, CO) and adjust reaction conditions accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.